Perfluoro-2,11-dimethyldodecane

Description

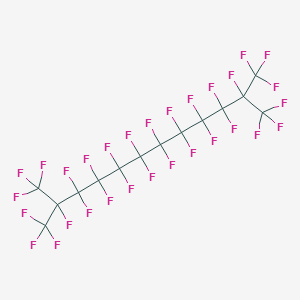

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-tetracosafluoro-2,11-bis(trifluoromethyl)dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14F30/c15-1(11(33,34)35,12(36,37)38)3(17,18)5(21,22)7(25,26)9(29,30)10(31,32)8(27,28)6(23,24)4(19,20)2(16,13(39,40)41)14(42,43)44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEMNVWCINQDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14F30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379806 | |

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-tetracosafluoro-2,11-bis(trifluoromethyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

738.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118694-32-9 | |

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-tetracosafluoro-2,11-bis(trifluoromethyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization of Perfluoro 2,11 Dimethyldodecane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorocarbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorocarbons, with ¹⁹F NMR being particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govhuji.ac.il

For Perfluoro-2,11-dimethyldodecane, the ¹⁹F NMR spectrum is expected to be complex, reflecting the various distinct fluorine environments within the molecule. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, allowing for the differentiation of fluorine atoms on primary (-CF₃), secondary (-CF₂-), and tertiary (-CF-) carbons. icpms.cz The large chemical shift dispersion of ¹⁹F NMR, which can span over 800 ppm, typically results in well-resolved spectra with minimal peak overlapping. icpms.cz

In a hypothetical ¹⁹F NMR spectrum of this compound, distinct signals would be anticipated for the fluorine atoms of the two trifluoromethyl (CF₃) groups at the C2 and C11 positions, the fluorine atoms on the methine carbons at the same positions, and the various non-equivalent difluoromethylene (-CF₂-) groups along the perfluorinated backbone. The presence of chiral centers at C2 and C11 would render the geminal fluorine atoms of the adjacent -CF₂- groups diastereotopic, leading to more complex splitting patterns known as AB quartets. dioxin20xx.org

¹³C NMR spectroscopy provides complementary information. However, the analysis of ¹³C NMR spectra of fluorinated compounds can be challenging due to strong ¹³C-¹⁹F coupling, which splits the carbon signals into complex multiplets and can sometimes bury them in the baseline noise. blogspot.com Techniques such as proton and fluorine decoupling can simplify these spectra, allowing for the identification of the carbon skeleton. magritek.com For this compound, distinct resonances would be expected for the methyl carbons, the methine carbons, and the various methylene (B1212753) carbons along the chain.

Table 1: Predicted ¹⁹F and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) | Predicted ¹³C Chemical Shift Range (ppm vs. TMS) | Key ¹³C-¹⁹F Coupling Constants (J) |

| -CF₃ (at C2, C11) | -70 to -85 | 115 to 125 (quartet) | ¹JCF ≈ 280-300 Hz |

| -CF- (at C2, C11) | -170 to -190 | 90 to 110 (doublet) | ¹JCF ≈ 250-270 Hz |

| -CF₂- (backbone) | -115 to -130 | 105 to 120 (triplet) | ¹JCF ≈ 260-280 Hz |

Note: The chemical shift values are estimates based on data for analogous branched perfluoroalkanes and are subject to solvent and substituent effects. The coupling constants are typical values.

Mass Spectrometry (MS) Techniques for Structural Elucidation, including GC-MS and LC-MS

Mass spectrometry (MS) is a cornerstone for the structural elucidation of perfluorinated compounds, providing vital information on molecular weight and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable perfluoroalkanes. tandfonline.com Electron impact (EI) ionization is a common technique used in GC-MS. The mass spectrum of a branched perfluoroalkane like this compound would likely not show a prominent molecular ion peak due to extensive fragmentation. nist.gov However, the fragmentation pattern, characterized by the loss of CF₃ groups and cleavage of the carbon-carbon backbone, would provide significant structural information. Chemical ionization (CI), both positive and negative, can be used as a softer ionization technique to potentially enhance the abundance of the molecular ion or key high-mass fragments. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), is a powerful tool for analyzing a broader range of PFAS, including those that are less volatile or thermally labile. well-labs.com While perfluoroalkanes themselves are not typically analyzed by LC-ESI-MS, understanding the fragmentation of related perfluorinated anions is crucial. Studies on perfluoroalkyl carboxylates and sulfonates have shown that fragmentation often involves fluorine migration, leading to the formation of stable carbanions. nih.govresearchgate.net This knowledge is transferable to the interpretation of mass spectra of other fluorinated compounds.

For this compound, high-resolution mass spectrometry (HRMS) would be essential for determining the elemental composition of fragment ions with high accuracy, aiding in their identification. well-labs.com

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Ionization Technique |

| 69 | [CF₃]⁺ | EI |

| 119 | [C₂F₅]⁺ | EI |

| 131 | [C₃F₅]⁺ | EI |

| 169 | [C₃F₇]⁺ | EI |

| [M-69]⁺ | [M-CF₃]⁺ | EI/CI |

| [M-119]⁺ | [M-C₂F₅]⁺ | EI/CI |

Note: 'M' represents the molecular ion. The fragmentation pattern will be complex and these are only some of the expected primary fragment ions.

Vibrational Spectroscopy (IR, Raman) for Perfluorinated Structures

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational structure of perfluorinated compounds.

The IR spectrum of this compound would be dominated by strong absorption bands in the 1100-1350 cm⁻¹ region, which are characteristic of C-F stretching vibrations. researchgate.netresearchgate.net The exact positions and shapes of these bands are sensitive to the molecular conformation. nih.gov The asymmetric and symmetric stretching vibrations of the CF₂ and CF₃ groups will give rise to distinct bands. For instance, the asymmetric CF₃ stretching bands are often observed at higher frequencies than the CF₂ stretching bands. nih.gov

Raman spectroscopy offers complementary information. The C-C backbone vibrations, which are often weak in the IR spectrum, can be more prominent in the Raman spectrum. nih.gov Raman spectroscopy is also a powerful tool for studying the conformational order of perfluoroalkyl chains. bohrium.com The position of certain Raman bands can be indicative of the helical conformation adopted by many perfluorinated chains. researchgate.net For this compound, the introduction of methyl groups would disrupt the regular helical structure, and this would be reflected in the Raman spectrum. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

| CF₃ Asymmetric Stretch | 1300 - 1350 | 1300 - 1350 |

| CF₂ Asymmetric Stretch | 1200 - 1250 | 1200 - 1250 |

| CF₂ Symmetric Stretch | 1130 - 1180 | 1130 - 1180 |

| C-C Stretch | Weak | 700 - 800 |

| CF₃/CF₂ Deformation Modes | 500 - 800 | 200 - 600 |

Chromatographic Separation Science: Method Development for Complex Perfluorinated Mixtures

The separation of branched perfluoroalkanes from their linear isomers and from other fluorinated compounds is a significant analytical challenge. The development of effective chromatographic methods is crucial for the analysis of complex mixtures containing compounds like this compound.

Gas chromatography (GC) is a primary technique for the separation of volatile perfluoroalkanes. The choice of the stationary phase is critical. Nonpolar columns are often employed for the analysis of PFAS. tandfonline.com The retention time of this compound would be influenced by its volatility and its interaction with the stationary phase, which in turn is affected by its branched structure.

Ultra-performance liquid chromatography (UPLC) has demonstrated excellent capabilities in separating isomers of perfluorinated compounds, such as perfluorooctane (B1214571) sulfonate (PFOS). waters.com By employing specialized column chemistries, such as C8 or C18 phases, it is possible to achieve separation of branched isomers from their linear counterparts. unit.noresearchgate.net The more compact structure of branched isomers can lead to different retention behaviors compared to their linear analogues. acs.org

More advanced techniques like differential ion mobility spectrometry (DMS) coupled with mass spectrometry have shown promise for the rapid separation of gas-phase ions of PFAS isomers. nih.gov This technique separates ions based on their different mobilities in an electric field, which is influenced by their size and shape. This could be a valuable tool for distinguishing between this compound and other isomers.

The development of a robust chromatographic method for this compound would likely involve a multi-dimensional approach, potentially combining different chromatographic techniques (e.g., GCxGC) or coupling chromatography with high-resolution mass spectrometry to achieve the necessary selectivity and sensitivity.

Theoretical and Computational Investigations of Perfluoro 2,11 Dimethyldodecane

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement (conformation) and the distribution of electrons within the Perfluoro-2,11-dimethyldodecane molecule.

Molecular Conformation: Unlike their hydrocarbon counterparts which favor a planar zig-zag conformation, longer-chain perfluoroalkanes are known to adopt a helical backbone. This helical twist is a result of the larger size of fluorine atoms compared to hydrogen atoms, which increases steric repulsion between fluorine atoms on adjacent carbon atoms. For this compound, a dodecane (B42187) chain with methyl groups at the 2 and 11 positions, a helical structure along the main C12 chain is expected. Ab initio calculations on shorter branched PFAs, such as perfluoro-2-methylbutane, have shown the existence of multiple energy minima, indicating a complex conformational landscape. researchgate.net The presence of the perfluoromethyl branches introduces additional conformational constraints and possibilities.

Electronic Structure: The electronic structure is dominated by the highly polar carbon-fluorine (C-F) bonds. A significant finding from the analysis of perfluoroalkanes is the role of hyperconjugation. researchgate.net Specifically, stabilizing interactions occur through σ(C-C) → σ*(C-F) orbital interactions, which are considered a primary driving force for the observed helical structures. researchgate.net The fluorine atoms on tertiary carbons, such as those at the 2 and 11 positions in this compound, are of particular interest as they are often considered the most reactive sites in perfluorocarbon chemistry. researchgate.net

Table 1: Typical Parameters from Quantum Chemical Calculations for Perfluoroalkanes

| Parameter | Typical Value | Significance |

| C-C Bond Length | ~1.54 - 1.56 Å | Standard single bond length, slightly elongated in PFAs. |

| C-F Bond Length | ~1.34 - 1.36 Å | Shorter and stronger than C-H bonds. |

| C-C-C Bond Angle | ~112° - 116° | Wider than the tetrahedral angle (109.5°) due to steric repulsion. |

| Torsional Energy Barrier | Varies (e.g., >5 kcal/mol) | Higher than in alkanes, leading to the characteristic helical shape. |

Molecular Dynamics Simulations of Perfluorinated Alkane Systems

Molecular Dynamics (MD) simulations are employed to study the collective behavior and bulk properties of PFA systems over time. These simulations model the interactions between molecules based on a "force field," which is a set of parameters describing the potential energy of the system.

MD simulations of perfluoroalkanes have been crucial for understanding their liquid-state properties. acs.org By developing specialized force fields based on quantum chemistry calculations, researchers can accurately predict properties like density, enthalpy of vaporization, and viscosity. acs.org For instance, MD simulations using such force fields have yielded densities within 2% of experimental values for various PFAs. acs.org These simulations confirm that the conformational properties of PFA chains are similar whether they are isolated, in droplets, or in micelles. acs.org The development and choice of force field are critical; comparisons between different models like the general OPLS-AA force field and more specialized, ab initio-derived force fields show significant differences in predicted conformational populations. acs.org

Table 2: Comparison of Force Fields Used in PFA Simulations

| Force Field | Type | Key Features & Applications |

| Specialized PFA Models | All-Atom / United-Atom | Based on ab initio quantum chemistry data for PFAs. acs.org Provides high accuracy for density, enthalpy, and conformational properties. acs.org |

| OPLS-AA | All-Atom | A general force field for organic molecules. May be less accurate for specific PFA conformational details unless reparameterized. acs.org |

| TraPPE-UA | United-Atom | Groups CHn or CFn into single interaction sites to reduce computational cost. Good for predicting bulk fluid densities. researchgate.netnih.gov |

| ReaxFF | Reactive | Allows for the simulation of chemical reactions and bond breaking/formation, used in studying PFAS degradation. mdpi.com |

Density Functional Theory (DFT) Applications in Fluorocarbon Chemistry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular properties and reactivity. youtube.com

In fluorocarbon chemistry, DFT is used to:

Calculate Molecular Properties: DFT can accurately predict geometries, vibrational frequencies, and electronic properties like surface electrostatic potential (ESP). nih.gov ESP maps are particularly useful for identifying reactive sites, showing where a molecule is likely to interact with other chemical species. nih.gov

Improve Force Fields: DFT calculations provide the foundational data needed to develop the accurate force fields used in large-scale MD simulations. mdpi.com

Assess Environmental Behavior: DFT, combined with continuum solvent models like the Solvation Model based on Density (SMD), can predict properties like pKa values, which are crucial for understanding the environmental fate of fluorinated compounds. nih.gov The accuracy of these predictions is highly dependent on the chosen functional (e.g., M06-2X) and the solvent model. nih.gov The inclusion of solvent effects, either explicitly with water molecules or implicitly through a dielectric medium, is often necessary for accurate predictions. rsc.org

Computational Mechanistic Studies of Perfluorinated Alkane Reactivity

While perfluoroalkanes are known for their chemical inertness, computational studies help to identify conditions and specific structural features that can lead to reactivity. The C-F bond is one of the strongest single bonds in organic chemistry, with a typical bond dissociation energy of 108–130 kcal/mol. researchgate.net

However, computational studies highlight that fluorine atoms attached to tertiary carbons represent the "Achilles' heel" of fluorocarbon chemistry. researchgate.net In this compound, the carbons at positions 2 and 11 are tertiary. These sites are predicted to be more susceptible to nucleophilic attack or elimination reactions under specific conditions compared to the secondary C-F bonds along the chain.

Reactive force field (ReaxFF) simulations are a key tool for studying the degradation pathways of perfluorinated compounds. mdpi.com These simulations can model bond-breaking and formation, providing insights into the mechanisms of pyrolysis or sonolysis. mdpi.com Other computational approaches, like the First-Order Plus Dead Time (FOPDT) model, have been used to analyze the dynamic changes and reactivity of fluorocarbon species in plasma environments, which are relevant for industrial applications and waste remediation. nih.gov

Table 3: Computationally Investigated Aspects of PFA Reactivity

| Studied Phenomenon | Computational Method | Key Findings |

| Bond Dissociation | DFT / Ab initio | C-F bonds on tertiary carbons are weaker and more reactive than primary or secondary ones. researchgate.net |

| Degradation Pathways | Reactive MD (ReaxFF) | Simulates bond cleavage under high-energy conditions (e.g., sonolysis) to predict degradation products. mdpi.com |

| Plasma Reactivity | FOPDT Modeling | Quantifies dynamic changes in fluorocarbon species during plasma treatment. nih.gov |

| Surface Interactions | DFT / MD | Elucidates adsorption mechanisms and reactive sites when interacting with surfaces or other molecules. nih.govnih.gov |

Perfluoro 2,11 Dimethyldodecane in Fluorous Phase Chemistry and Materials Science

Principles and Applications of Fluorous Biphasic Systems (FBS) and Multiphase Systems (FMS)

Fluorous Biphasic Systems (FBS) are predicated on the principle of using a fluorous phase, typically a perfluorinated solvent like Perfluoro-2,11-dimethyldodecane, which is immiscible with many common organic solvents at room temperature. researchgate.netstackexchange.com This immiscibility leads to the formation of two distinct liquid phases, allowing for a reaction to occur in a homogeneous solution at an elevated temperature where the phases become miscible, and then upon cooling, the phases separate. tcichemicals.com This unique property facilitates the separation of catalysts and reactants from products. tcichemicals.comtcichemicals.com

The term "fluorous" designates the phase rich in compounds with carbon-fluorine bonds. mtak.hu The key to FBS is the "fluorous ponytail," a perfluoroalkyl group, which is attached to a catalyst or reagent, rendering it highly soluble in the fluorous phase. wikipedia.org This "light" fluorous synthesis approach allows for reactions to be conducted in standard organic solvents, with product separation achieved through fluorous solid-phase extraction (SPE). mtak.hu

Fluorous Multiphase Systems (FMS) are an extension of FBS, incorporating additional phases such as an aqueous phase, creating an organic/fluorous/aqueous triphasic system. acs.orgnih.gov This allows for even more complex separations where components can be partitioned based on their affinity for the organic, fluorous, or aqueous phase. nih.govwordpress.com

Applications of FBS and FMS:

Catalyst and Reagent Recovery: One of the primary applications is in homogeneous catalysis, where the fluorous-tagged catalyst can be easily separated from the product phase and recycled, addressing a significant challenge in homogeneous catalysis. mtak.hu

Product Purification: Fluorous systems provide a powerful method for product purification by tagging the desired product and selectively extracting it into the fluorous phase, or by tagging impurities and removing them. wordpress.com

Organic Synthesis: Various organic reactions, including hydroformylation, hydrogenation, and oxidation, have been successfully carried out using fluorous systems. mtak.hu The high solubility of gases in fluorous solvents is particularly advantageous for reactions involving gaseous reagents. tcichemicals.com

Drug Delivery: The concept of FBS has been adapted for drug delivery systems, where fluorous interactions can enhance drug loading and stability. nih.gov

| System Type | Key Principle | Primary Application |

| Fluorous Biphasic System (FBS) | Immiscibility of fluorous and organic solvents at room temperature, with miscibility at elevated temperatures. researchgate.nettcichemicals.com | Catalyst and reagent recovery. mtak.hu |

| Fluorous Multiphase System (FMS) | Incorporation of additional phases (e.g., aqueous) for more complex separations. acs.orgnih.gov | Multi-component separations in complex reaction mixtures. nih.govwordpress.com |

Perfluorinated Compounds as Solvents and Reaction Media in Organic Synthesis

Perfluorinated compounds, such as this compound, serve as unique solvents and reaction media in organic synthesis due to their distinct physical and chemical properties. researchgate.net They are chemically inert, thermally stable, and exhibit low toxicity. tcichemicals.comliminchemical.com A defining characteristic is their "lipophobicity" and "hydrophobicity," meaning they are generally immiscible with both organic solvents and water, forming distinct biphasic or multiphasic systems. stackexchange.com

This immiscibility is exploited in fluorous biphasic catalysis, where reactants in an organic phase can react with a catalyst dissolved in a fluorous phase. researchgate.net Often, the two phases become miscible at higher temperatures, allowing the reaction to proceed in a single phase, and then separate upon cooling for easy product and catalyst separation. tcichemicals.com The choice of a branched perfluorinated alkane like this compound can influence the solubility of organic compounds in the fluorous phase.

Perfluorinated solvents also exhibit high gas solubility, which is beneficial for reactions involving gaseous reactants like oxygen or hydrogen. tcichemicals.com This property has been utilized in various oxidation and hydrogenation reactions.

Key Properties of Perfluorinated Solvents in Organic Synthesis:

Immiscibility: Forms biphasic systems with many organic solvents, enabling easy separation. researchgate.net

Chemical Inertness: Does not react with most reagents, ensuring the integrity of the reaction. liminchemical.com

Thermal Stability: Can be used over a wide range of temperatures. liminchemical.com

High Gas Solubility: Enhances reactions involving gaseous reactants. tcichemicals.com

Tunable Solubility: The solubility of compounds in the fluorous phase can be adjusted by altering the fluorine content and the structure of the perfluorinated solvent. acs.org

Integration of Perfluorinated Moieties in Catalysis and Reagent Recovery

The integration of perfluorinated moieties, often referred to as "fluorous tags" or "ponytails," onto catalysts and reagents is a cornerstone of fluorous chemistry, enabling their selective partitioning into a fluorous phase. mtak.huwikipedia.org This strategy allows for the advantages of homogeneous catalysis (high activity and selectivity) to be combined with the ease of separation characteristic of heterogeneous catalysis. mtak.hu

A fluorous catalyst typically consists of a catalytically active center and one or more perfluoroalkyl chains. mtak.hu These "ponytails" render the catalyst soluble in perfluorinated solvents like this compound. wikipedia.org After the reaction, which can be conducted in a biphasic or a temporarily homogeneous system, the fluorous catalyst is easily separated from the product by simple phase separation and can be reused. tcichemicals.com

This methodology has been successfully applied to a wide range of catalytic processes, including:

Hydroformylation

Hydrogenation

Oxidation

Enantioselective transformations mtak.hu

Beyond catalysis, fluorous tags are used on reagents and scavengers to simplify purification in multi-step organic synthesis. mtak.hu For instance, a fluorous-tagged reagent can be used in a reaction, and any excess reagent or fluorous byproducts can be readily removed by extraction with a fluorous solvent or by fluorous solid-phase extraction (F-SPE). tcichemicals.comwordpress.com

The efficiency of recovery is dependent on the partition coefficient of the fluorous-tagged species between the fluorous and the organic phase. wikipedia.org The structure of the perfluorinated tag, including its length and branching, can be tuned to optimize this partitioning.

Advanced Material Design Incorporating Perfluorinated Alkane Structures

The unique properties of perfluorinated alkanes, such as their chemical inertness, thermal stability, and low surface energy, make them valuable components in the design of advanced materials. greenpeace.tonih.gov The incorporation of perfluorinated structures, like that of this compound, can impart desirable characteristics to polymers and other materials.

One significant application is in the creation of surfaces with low surface energy, leading to materials that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). greenpeace.to These properties are highly sought after for applications such as:

Protective Coatings: For textiles, electronics, and architectural surfaces to provide stain resistance and easy cleaning. liminchemical.comcompoundchem.com

Non-stick Surfaces: Utilized in cookware and industrial applications. compoundchem.com

Biomedical Devices: To reduce biofouling on medical implants and devices. nih.gov

Perfluorinated compounds are also used in the formulation of lubricants and hydraulic fluids for extreme temperature and pressure conditions due to their high thermal and chemical stability. liminchemical.com Furthermore, the ability of perfluorinated liquids to dissolve large amounts of gases has led to their investigation as components of artificial blood substitutes. nih.gov

In the realm of nanotechnology, the self-assembly of molecules containing perfluorinated segments is being explored to create ordered nanostructures. uts.edu.au The distinct phase behavior of fluorous compounds allows for the creation of well-defined domains within a material, which can be exploited for applications in electronics and photonics.

| Material Application | Key Property Imparted by Perfluorinated Alkane Structure | Example |

| Protective Coatings | Low surface energy, hydrophobicity, oleophobicity. greenpeace.tocompoundchem.com | Stain-resistant fabrics, anti-graffiti coatings. |

| High-Performance Lubricants | High thermal and chemical stability. liminchemical.com | Lubricants for aerospace and industrial machinery. |

| Biomedical Materials | Biocompatibility, reduced biofouling. nih.gov | Coatings for medical implants. |

| Nanomaterials | Self-assembly and phase separation. uts.edu.au | Patterned surfaces for electronics. |

Interfacial Phenomena and Surface Science of Perfluorinated Systems

The interfacial behavior of perfluorinated systems is governed by the unique properties of the carbon-fluorine bond, which leads to weak intermolecular interactions and low surface tension. nih.gov Perfluorinated compounds, including branched alkanes like this compound, exhibit both hydrophobicity and lipophobicity, causing them to phase-separate from both aqueous and organic liquids. stackexchange.com

At interfaces, such as the air-water or oil-water interface, perfluoroalkyl substances (PFAS) can form highly ordered monolayers. digitellinc.com The perfluorinated tails orient themselves away from the more polar phase, creating a low-energy surface. digitellinc.com This strong tendency to adsorb to interfaces is a key factor in their use as surfactants and in applications like fire-fighting foams. nih.govacs.org

The study of the interfacial properties of perfluorinated compounds is crucial for understanding their environmental transport and fate. acs.org Their surface activity influences how they interact with particles and biological membranes. digitellinc.com For instance, the interaction of PFAS with lipid bilayers can alter membrane fluidity and order, which has implications for their biological activity. digitellinc.com

The surface pKa of ionizable perfluorinated compounds can differ significantly from their bulk pKa, which affects their charge state and behavior at interfaces. nih.govacs.org This is an important consideration in applications involving pH changes and in understanding their environmental behavior. The structure of the perfluorinated chain, including branching, can influence the packing and stability of the interfacial films they form. researchgate.net

Environmental Transport and Degradation Pathways of Perfluorinated Dodecanes

Atmospheric Degradation Mechanisms of Perfluorinated Alkanes

No studies were found that specifically investigate the atmospheric degradation of Perfluoro-2,11-dimethyldodecane. General research on other volatile perfluorinated compounds suggests that atmospheric transport is possible, and for some classes of PFAS, like fluorotelomer alcohols, degradation can lead to the formation of perfluorinated carboxylic acids. nih.gov However, the specific reactions and products for a branched perfluoroalkane like this compound are unknown.

Aqueous Phase Persistence and Transport Modeling

The persistence of perfluorinated compounds in the aqueous phase is a well-documented characteristic of the PFAS class as a whole. However, no specific studies on the aqueous persistence or transport modeling of this compound are available. General principles of contaminant transport in groundwater are understood, but specific parameters for this compound, which are necessary for accurate modeling, have not been determined. nih.govresearchgate.net

Environmental Partitioning Studies of Perfluorinated Compounds

The way a chemical partitions between air, water, soil, and biota is crucial to understanding its environmental fate. While models exist for predicting the partitioning of some PFAS, particularly perfluorooctanoic acid (PFOA), there is no specific experimental or modeling data for this compound. nih.gov The branched structure of this compound would likely influence its partitioning behavior in ways that may differ from the more commonly studied linear PFAS.

Photolytic and Radiolytic Decomposition Studies of Perfluorinated Compounds

Some research has been conducted on the breakdown of other PFAS through photolysis (using light) and radiolysis (using ionizing radiation). nih.govnih.gov These studies have shown that under certain conditions, some perfluorinated compounds can be degraded. However, no such studies have been published for this compound.

The absence of specific scientific data for this compound highlights a significant knowledge gap within the broader field of PFAS research. Without dedicated studies on this compound, its environmental behavior, potential for long-range transport, and ultimate fate in the environment remain speculative. Therefore, a scientifically accurate and detailed article focusing solely on the environmental transport and degradation of this compound cannot be produced at this time.

Future Research Directions and Emerging Areas in Perfluorinated Alkane Science

Development of Novel Sustainable Synthetic Routes

The traditional methods for producing perfluoroalkanes, such as electrochemical fluorination (ECF), have been industrial mainstays for decades. However, these processes are often energy-intensive and can produce a complex mixture of isomers and byproducts, necessitating extensive purification. The future of perfluorinated alkane synthesis lies in the development of more sustainable and selective methodologies.

Key Research Thrusts:

Electrochemical Fluorination (ECF): Modern research is focused on refining ECF to improve its efficiency and selectivity. This includes the development of new electrode materials and solvent systems to better control the fluorination process and minimize fragmentation of the hydrocarbon backbone. For a branched alkane like 2,11-dimethyldodecane, achieving complete and selective fluorination to yield Perfluoro-2,11-dimethyldodecane without significant side products remains a challenge.

Fluorous-Phase Synthesis: This strategy utilizes the unique solubility properties of highly fluorinated compounds to facilitate reactions and separations. By attaching a "fluorous ponytail" to a reactant, the reaction can be carried out in a fluorous solvent, and the product can be easily separated. This approach is being explored for the synthesis of complex fluorinated molecules and could be adapted for the construction of specific branched perfluoroalkanes.

Late-Stage C-H Fluorination: A significant advancement in organofluorine chemistry is the development of methods for the direct, selective fluorination of C-H bonds in the later stages of a synthesis. This avoids the need to build molecules from fluorinated starting materials. While challenging, the application of this technology to the synthesis of specific perfluoroalkanes could offer a more efficient and atom-economical route.

Photochemical and Metal-Catalyzed Methods: Emerging research in photochemical and metal-catalyzed fluorination reactions offers the potential for milder and more selective synthetic routes. These methods could provide greater control over the fluorination of complex hydrocarbon scaffolds, making the synthesis of specific isomers of perfluorinated alkanes more feasible.

The development of these sustainable synthetic routes is crucial for reducing the environmental footprint of perfluorinated compound production and for enabling the synthesis of novel fluorinated materials with tailored properties.

Exploration of Advanced Analytical Methodologies

The characterization of perfluorinated alkanes, particularly complex isomers like this compound, presents significant analytical challenges. The development of advanced analytical techniques is essential for understanding the structure-property relationships of these compounds and for detecting them in various matrices.

Advanced Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a powerful tool for the analysis of fluorinated compounds. nih.govscholaris.ca Its high sensitivity and the large chemical shift range of the 19F nucleus allow for the detailed structural elucidation of complex molecules. nih.gov For branched perfluoroalkanes, advanced 2D NMR techniques can help to establish the connectivity of the fluorinated carbon skeleton. Computational methods are also being developed to predict 19F NMR chemical shifts, aiding in the identification of unknown compounds. digitellinc.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of perfluorinated compounds. nih.gov Tandem mass spectrometry (MS/MS) techniques, such as liquid chromatography-electrospray ionization-MS (LC/ESI-MS), are used to study the fragmentation patterns of these molecules, which can provide valuable structural information, especially for distinguishing between isomers. nih.govwell-labs.com

Chromatographic Separation: The separation of branched isomers of perfluorinated alkanes is a significant challenge due to their similar physical properties. nih.gov Advanced chromatographic techniques, such as gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with specialized stationary phases, are being developed to improve the resolution of these complex mixtures. chromatographyonline.comnih.govnih.gov Differential ion mobility spectrometry (DMS) is an emerging technique that can separate isomeric ions in the gas phase prior to mass analysis. nih.gov

These advanced analytical methodologies are critical for quality control in the synthesis of perfluorinated compounds, for studying their behavior in various applications, and for monitoring their presence in the environment.

Interdisciplinary Research at the Interface of Fluorine Chemistry and Other Sciences

The unique properties of perfluorinated alkanes, such as their chemical and thermal stability, low surface energy, and high gas solubility, make them attractive for a wide range of applications at the interface of fluorine chemistry and other scientific disciplines.

Emerging Interdisciplinary Applications:

Materials Science: Perfluorinated compounds are foundational to the development of advanced materials. man.ac.uk Fluoropolymers, for instance, are known for their exceptional chemical resistance and non-stick properties. Perfluorinated liquids are being investigated for use as heat-transfer fluids in demanding applications like electronics cooling and as lubricants for extreme environments. The specific properties of branched isomers like this compound could lead to the development of materials with tailored thermal and rheological properties.

Biomedical Research: The high gas-dissolving capacity of perfluorinated liquids has led to their investigation as components of artificial blood substitutes and for liquid ventilation. nih.gov Their chemical inertness and biocompatibility also make them suitable for use as drug delivery vehicles and as contrast agents for medical imaging. Research into semifluorinated alkanes, which combine the properties of hydrocarbons and fluorocarbons, is opening new avenues for pharmaceutical formulations. nih.gov

Electronics and Energy: The dielectric properties and thermal stability of perfluorinated compounds are valuable in the electronics industry. They are used as coolants and insulating fluids in high-power electronics. In the energy sector, there is growing interest in fluorinated electrolytes for advanced battery technologies, such as lithium-ion and solid-state batteries, due to their potential to improve safety and performance. precedenceresearch.com

The continued exploration of perfluorinated alkanes in these and other interdisciplinary fields is expected to lead to the development of new technologies with significant societal impact.

Challenges and Opportunities in Perfluorinated Compound Research

The field of perfluorinated compound research is faced with a dual challenge: to continue to innovate and develop new materials with enhanced properties, while also addressing the environmental and health concerns associated with some of these "forever chemicals". enkidupolymers.comnih.gov

Current Challenges:

Environmental Persistence and Bioaccumulation: The very stability that makes perfluorinated compounds so useful also leads to their persistence in the environment. nih.gov Some perfluoroalkyl substances (PFAS) have been shown to bioaccumulate, leading to widespread environmental contamination and potential health risks. nih.govnih.gov

Toxicity of Certain PFAS: While fluoropolymers are generally considered to be of low concern, some smaller perfluorinated molecules, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), have been linked to adverse health effects. enkidupolymers.comnih.gov This has led to increased regulatory scrutiny and a push to phase out the use of long-chain perfluorinated compounds.

Complexity of Isomeric Mixtures: The synthesis of perfluorinated compounds often results in complex mixtures of linear and branched isomers. nih.gov The toxicological and environmental fate of these individual isomers is often poorly understood, making risk assessment difficult.

Future Opportunities:

Green Fluorine Chemistry: There is a significant opportunity to develop greener and more sustainable methods for the synthesis and disposal of fluorinated compounds. nih.gov This includes the design of biodegradable perfluorinated materials and the development of efficient recycling processes for fluoropolymers.

Development of Safer Alternatives: A major focus of current research is the development of safer, short-chain perfluorinated compounds and non-fluorinated alternatives that can match the performance of their long-chain counterparts without the associated environmental and health risks.

New High-Performance Materials: The unique properties of fluorine will continue to drive the development of new materials for advanced applications. man.ac.uk There are opportunities to design novel fluorinated molecules with tailored properties for use in fields ranging from medicine to electronics. The global market for fluorinated compounds is expected to continue to grow, driven by demand in these high-tech sectors. precedenceresearch.com

The future of perfluorinated compound research will require a collaborative effort between chemists, materials scientists, toxicologists, and environmental scientists to address these challenges and to realize the full potential of fluorine chemistry in a safe and sustainable manner.

Q & A

Q. What analytical techniques are recommended for detecting Perfluoro-2,11-dimethyldodecane in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, coupled with methanol-based extraction protocols to isolate the compound from complex matrices. Method validation should include matrix spike recovery tests and calibration with isotopically labeled internal standards to account for ionization suppression .

Q. How can researchers synthesize this compound in laboratory settings?

Gas-phase polymerization of fluoroolefins using non-volatile polymeric seed initiators (e.g., perfluorinated metallocenes) under controlled temperature and pressure conditions is effective. Optimize reaction rates by adjusting monomer feed ratios and employing toluene as a solvent to enhance metallocene reactivity .

Q. What experimental controls are essential when studying the environmental fate of this compound?

Include abiotic controls (e.g., UV light, pH variations) to differentiate between biotic and abiotic degradation pathways. Use perfluorinated cyclohexane as a negative control due to its structural similarity and inertness in most environmental conditions .

Q. How should researchers validate the purity of synthesized this compound?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹³C) with gas chromatography (GC) equipped with electron capture detection (ECD). Cross-reference spectral data with computational models (e.g., density functional theory) to confirm bond connectivity and absence of isomers .

Advanced Research Questions

Q. How can discrepancies in reported environmental half-lives of this compound be resolved?

Conduct microcosm studies under standardized conditions (e.g., OECD 308 guidelines) while varying redox states and microbial consortia. Use high-resolution mass spectrometry to track transformation products and apply kinetic modeling to reconcile data across studies .

Q. What mechanistic insights explain the reactivity of this compound in radical-mediated defluorination reactions?

Employ electron paramagnetic resonance (EPR) spectroscopy to identify transient perfluoroalkyl radicals. Compare reaction rates in polar vs. nonpolar solvents, and use deuterated analogs to probe hydrogen abstraction pathways. Computational studies (e.g., DFT) can map energy barriers for fluorine displacement .

Q. How do steric effects influence the interaction of this compound with biological membranes?

Use Langmuir-Blodgett troughs to measure monolayer penetration kinetics, varying alkyl chain lengths and branching. Molecular dynamics simulations can quantify membrane fluidity changes, while fluorescence anisotropy assays validate lipid bilayer perturbations .

Q. What strategies mitigate matrix interference when quantifying this compound in biota samples?

Implement accelerated solvent extraction (ASE) with activated carbon cleanup to remove co-eluting lipids and proteins. Validate with standard addition methods and orthogonal analysis via Fourier-transform ion cyclotron resonance (FT-ICR) MS for unmatched mass accuracy .

Q. How can isotopic tracing improve understanding of this compound’s environmental partitioning?

Synthesize ¹³C- or ¹⁹F-labeled analogs to track phase-specific distribution (e.g., air-water vs. sediment). Couple stable isotope probing with nanoSIMS imaging to visualize bioaccumulation hotspots in model organisms .

Q. What computational models predict the thermodynamic stability of this compound derivatives?

Apply quantum mechanical calculations (e.g., M06-2X/cc-pVTZ) to assess bond dissociation energies and fluorophilicity indices. Compare with experimental thermogravimetric analysis (TGA) data to refine predictive algorithms for novel perfluorocarbon design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.